![molecular formula C19H20Cl2O3 B5236938 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene](/img/structure/B5236938.png)
2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for pain relief and inflammation reduction. It is classified as a COX-2 inhibitor, which means that it selectively inhibits the cyclooxygenase-2 enzyme that is responsible for the production of inflammatory prostaglandins. In
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used to treat a variety of conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual cramps. In addition, 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and cardiovascular disease. Diclofenac has also been used in veterinary medicine for the treatment of pain and inflammation in animals.
Mécanisme D'action
Diclofenac works by selectively inhibiting the cyclooxygenase-2 enzyme, which is responsible for the production of inflammatory prostaglandins. By reducing the production of these prostaglandins, 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene reduces inflammation, pain, and fever. In addition, 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
Diclofenac has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. In addition, 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene has been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. Diclofenac has also been shown to reduce the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. In addition, 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene has been extensively studied, and its effects are well-documented. However, there are also limitations to the use of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene in lab experiments. For example, 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene has been shown to have variable effects on different cell types, which may limit its usefulness in certain experiments. In addition, 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene has been shown to have off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene. One area of research is the development of novel formulations of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene that can improve its bioavailability and reduce its side effects. Another area of research is the investigation of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene's potential use in the treatment of cancer, Alzheimer's disease, and cardiovascular disease. In addition, further research is needed to fully understand the mechanisms underlying 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene's anti-inflammatory effects, as well as its off-target effects. Finally, research is needed to determine the optimal dosages and durations of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene treatment for various conditions.
Méthodes De Synthèse
Diclofenac can be synthesized through various methods, including the reaction of 2,6-dichloroaniline with 4-allyl-2-methoxyphenol in the presence of a base, followed by the reaction of the resulting intermediate with 3-chloro-1,2-propanediol. Another method involves the reaction of 2,6-dichloroaniline with 4-allyl-2-methoxyphenol in the presence of sodium hydride, followed by the reaction of the resulting intermediate with 3-chloro-1,2-epoxypropane. Both methods result in the formation of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene as a white crystalline powder.
Propriétés
IUPAC Name |
1,3-dichloro-2-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2O3/c1-3-6-14-9-10-17(18(13-14)22-2)23-11-5-12-24-19-15(20)7-4-8-16(19)21/h3-4,7-10,13H,1,5-6,11-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPFFWBGRWFNAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5236860.png)
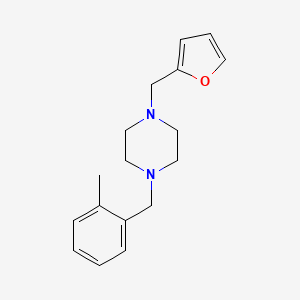
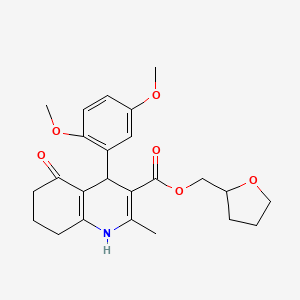
![4-({1-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5236877.png)
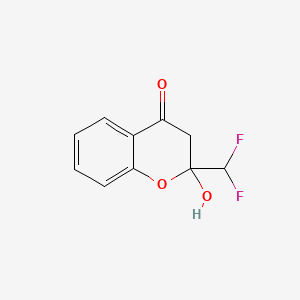
![4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5236882.png)
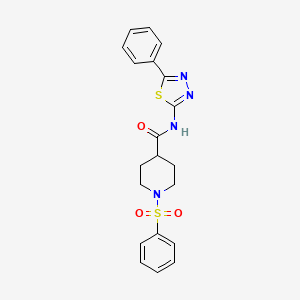
![3-[(2-bromo-4-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5236893.png)
![N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5236900.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5236905.png)
![6-(4-fluorobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5236929.png)
![N-[2-(4-methylphenyl)-1-(1-naphthylamino)-2-oxoethyl]-2-furamide](/img/structure/B5236936.png)
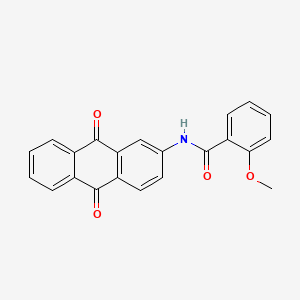
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5236947.png)